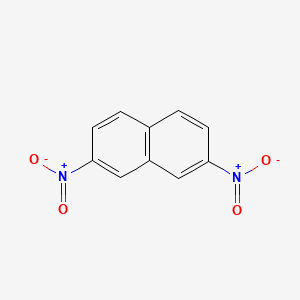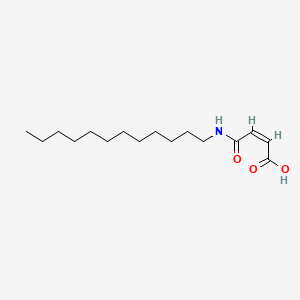
Silver acetate
Overview
Description
Silver acetate is a coordination compound with the empirical formula CH₃CO₂Ag (or AgC₂H₃O₂). It appears as a photosensitive, white, crystalline solid and is widely used in laboratories as a source of silver ions that lack an oxidizing anion . This compound is known for its utility in organic synthesis and various chemical transformations.
Mechanism of Action
Target of Action
Silver acetate, a coordination compound with the empirical formula CH3CO2Ag , primarily targets bacterial, fungal, and protozoal cell membranes . The silver ion in this compound forms coordination bonds with the oxygen atoms of the acetate ions, contributing to the stability of the compound .
Mode of Action
The mode of action of this compound is largely dependent on the silver ion (Ag+). The silver ion mediates antibacterial effects by disrupting the bacterial, fungal, and protozoal cell membranes . It binds to disulphide in membrane proteins, allowing penetration through the membranes and intracellular absorption via pinocytosis .
Biochemical Pathways
The silver ion in this compound interferes with DNA replication and inhibits electron transport, causing conformational changes on the cell membrane . This disruption of key enzyme systems in the cell membranes of pathogens leads to the antibacterial action of silver .
Pharmacokinetics
It is known that this compound is a photosensitive, white, crystalline solid . Its solubility in water is 1.02 g/100 mL at 20 °C , which may influence its bioavailability.
Result of Action
The result of the action of this compound is the disruption of normal cell function, leading to cell death. The silver ion’s interaction with cell membranes and key enzyme systems can lead to a range of toxic effects, including liver and kidney damage, irritation of the eyes, skin, respiratory, and intestinal tract, and changes in blood cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of light and oxygen can affect the reduction of silver ions and the formation of silver nanoparticles . Furthermore, the presence of other ions in the environment can affect the solubility of this compound .
Biochemical Analysis
Biochemical Properties
Silver acetate plays a significant role in biochemical reactions, particularly in the synthesis of sulfenamides from disulfides and secondary amines . It interacts with enzymes and proteins by forming coordination bonds with the oxygen atoms of acetate ions, contributing to the stability of the compound . This compound is also involved in hydrogenation reactions where it absorbs hydrogen to produce metallic silver . These interactions highlight its utility in facilitating specific biochemical transformations.
Cellular Effects
This compound exhibits toxic effects on various cell types, including human mesenchymal stem cells and peripheral blood mononuclear cells . It influences cell function by disrupting cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. The toxic effects of this compound are observed in a similar concentration range for both bacterial and human cells, indicating its broad-spectrum cytotoxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through coordination bonds with biomolecules. The silver ion forms coordination bonds with the oxygen atoms of acetate ions, contributing to the stability and reactivity of the compound . This compound can also act as a reagent for direct ortho-arylation of benzylamines and N-methylbenzylamines, a reaction that is palladium-catalyzed and requires a slight excess of this compound . These molecular interactions underline its role in enzyme inhibition and activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The solubility product constant (Ksp) of this compound varies with temperature, affecting its dissolution and precipitation in aqueous solutions . Long-term exposure to this compound can lead to the formation of precipitates, which may influence cellular function and experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound in mice have been shown to produce hyper-excitability, ataxia, central nervous system depression, labored breathing, and even death . These observations indicate that this compound has a narrow therapeutic window and can exhibit toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in metabolic pathways that include the production of acetyl-coenzyme A (acetyl-CoA) from acetate. Acetyl-CoA plays a central role in energy production, lipid synthesis, and protein acetylation . The enzyme acetyl-CoA synthetase (ACSS2) activates acetate, facilitating its incorporation into metabolic processes . These pathways highlight the importance of this compound in cellular metabolism and energy production.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The silver ion forms coordination bonds with acetate ions, facilitating its transport across cell membranes . Once inside the cell, this compound can localize to specific compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by its coordination bonds and interactions with biomolecules. This compound can localize to specific organelles, such as the mitochondria, where it participates in metabolic processes . The targeting signals and post-translational modifications of this compound direct it to specific compartments, affecting its biochemical activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver acetate can be synthesized through the reaction of acetic acid and silver carbonate: [ 2 \text{CH}_3\text{CO}_2\text{H} + \text{Ag}_2\text{CO}_3 \rightarrow 2 \text{AgO}_2\text{CCH}_3 + \text{H}_2\text{O} + \text{CO}_2 ] Alternatively, solid this compound can precipitate upon the concentration of solutions of silver nitrate and sodium acetate .
Industrial Production Methods: Industrial production methods for this compound typically involve similar chemical reactions but on a larger scale, ensuring the purity and consistency required for industrial applications.
Types of Reactions:
Oxidation and Reduction: this compound can undergo reduction reactions, such as the reduction of silver ions to metallic silver in the presence of hydrogen: [ 2 \text{CH}_3\text{CO}_2\text{Ag} + \text{H}_2 \rightarrow 2 \text{Ag} + 2 \text{CH}_3\text{CO}_2\text{H} ]
Substitution: It is used in the synthesis of sulfenamides from disulfides and secondary amines: [ \text{R}_2\text{NH} + \text{AgOAc} + (\text{RS})_2 \rightarrow \text{R}_2\text{NSR} + \text{AgSR} + \text{HOAc} ]
Direct Ortho-Arylation: this compound is a reagent for direct ortho-arylation of benzylamines and N-methylbenzylamines, a palladium-catalyzed reaction requiring a slight excess of this compound.
Common Reagents and Conditions: Common reagents include hydrogen, disulfides, secondary amines, and palladium catalysts. Conditions often involve specific temperatures and solvents like pyridine for hydrogenation reactions.
Major Products: The major products formed from these reactions include metallic silver, sulfenamides, and ortho-arylated benzylamines.
Scientific Research Applications
Silver acetate has diverse applications in scientific research:
Comparison with Similar Compounds
Silver Nitrate (AgNO₃): Unlike silver acetate, silver nitrate is a strong oxidizing agent and is used in different types of reactions.
Silver Carbonate (Ag₂CO₃): Used in the synthesis of this compound, it has different applications, particularly in organic synthesis as a base.
Silver Sulfate (Ag₂SO₄): Another silver compound with distinct properties and uses, particularly in analytical chemistry.
Uniqueness of this compound: this compound is unique due to its specific reactivity and applications in organic synthesis, particularly in reactions that require a source of silver ions without an oxidizing anion. Its ability to facilitate direct ortho-arylation and the synthesis of sulfenamides highlights its versatility and importance in chemical research .
Properties
CAS No. |
563-63-3 |
|---|---|
Molecular Formula |
C2H4AgO2 |
Molecular Weight |
167.92 g/mol |
IUPAC Name |
acetic acid;silver |
InChI |
InChI=1S/C2H4O2.Ag/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
QSDSNNSKORVORL-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].[Ag+] |
Canonical SMILES |
CC(=O)O.[Ag] |
density |
3.26 at 68 °F (USCG, 1999) |
Key on ui other cas no. |
563-63-3 |
physical_description |
Silver acetate is a white crystalline plates. Light sensitive. Density 3.26 g / cm3. OtherSolid |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
silver acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does silver acetate act as a smoking deterrent?
A1: this compound, when used orally in forms like gum or lozenges, interacts with components in cigarette smoke, creating an unpleasant metallic taste. This taste aversion serves as a deterrent by pairing smoking with an undesirable sensory experience. [, , , ]
Q2: Does this compound interact directly with nicotine?
A3: Research suggests that this compound primarily interacts with non-nicotine components of cigarette smoke. This finding indicates compatibility with nicotine replacement therapies. []
Q3: What is the antimicrobial mechanism of this compound?
A4: While the exact mechanism is not fully elucidated, silver ions released from this compound are thought to interact with bacterial enzymes and proteins, disrupting essential cellular processes and leading to cell death. [, , ]
Q4: How effective is this compound against resistant respiratory pathogens?
A5: Studies show promising activity of this compound N-heterocyclic carbene (NHC) complexes against resistant respiratory pathogens, including those found in cystic fibrosis patients. [, ]
Q5: Has this compound been investigated for its effect on wound biofilms?
A6: In vitro models of wound biofilms show that this compound exhibits antimicrobial activity but was less effective than povidone-iodine and polyhexamethylene biguanide. Notably, its efficacy against bacteria in biofilms differed from planktonic susceptibility. []
Q6: What is the molecular formula and weight of this compound?
A7: The molecular formula is CH3COOAg, and its molecular weight is 166.91 g/mol. [, ]
Q7: Can you describe the crystal structure of this compound?
A8: this compound crystallizes in a structure with Ag2(carboxylate)2 dimer units connected by interdimer Ag−O bonds, forming infinite chains that stack in parallel. A Ag−Ag bond, possibly significant for silver nanoparticle formation, is present within the dimer. []
Q8: How does this compound contribute to the formation of conductive silver nanowires?
A9: Research shows that this compound can be used as a precursor for silver nanowire synthesis. When combined with specific polymers and subjected to controlled evaporation, this compound undergoes self-controlled crystallization, forming nanowire structures. Subsequent heating leads to the formation of conductive silver nanowires. [, , ]
Q9: How does the presence of this compound impact the thermal degradation of poly(methyl methacrylate) (PMMA)?
A10: Studies using thermal volatilization analysis (TVA) demonstrate that this compound significantly destabilizes PMMA, causing it to degrade at lower temperatures. This effect is attributed to the diffusion of radicals, generated during this compound decomposition, into the polymer matrix, initiating chain scission. []
Q10: What happens when this compound is used in conjunction with aluminum for low-temperature bonding?
A11: Research shows that this compound can reduce silver oxide at temperatures as low as 190 °C, much lower than the 400 °C required for silver oxide alone. This silver powder can then be sintered, creating a bond between silver and aluminum through an aluminum oxide layer. []
Q11: How does this compound contribute to enhancing the stability of electrically conductive adhesives (ECAs)?
A12: Studies show that adding this compound to ECAs improves their long-term conductivity and contact resistance stability, especially under humid conditions. This enhanced stability is attributed to an in-situ replacement reaction where this compound plates onto tin surfaces, forming a protective layer that mitigates galvanic corrosion. []
Q12: How stable is this compound in aqueous solutions?
A13: The stability of this compound in aqueous solutions is dependent on factors like pH, the presence of other ions, and temperature. []
Q13: What strategies can be used to improve the stability and solubility of this compound formulations?
A14: Specific formulation strategies, including complexation with ligands like N-heterocyclic carbenes (NHCs) and the use of appropriate solvents and excipients, can improve the stability and solubility of this compound in various applications. [, ]
Q14: What is known about the pharmacokinetics of this compound after oral administration?
A16: Studies in smokers using this compound chewing gum for several weeks showed increased serum silver levels. These levels returned to normal upon cessation of gum use. []
Q15: How is this compound distributed in the body after systemic exposure?
A17: Following intravenous administration in mice, this compound exhibited a distinct distribution pattern compared to silver nanoparticles. While nanoparticles primarily accumulated in the spleen and liver, this compound showed higher concentrations in the kidneys. []
Q16: Are there any specific toxicological concerns regarding oral exposure to this compound?
A18: Subchronic oral exposure to this compound in rats revealed dose-dependent changes in intestinal microbiota composition and mucosal gene expression. These findings suggest potential disruptions to gut homeostasis. []
Q17: Does the size of silver nanoparticles influence their toxicity compared to this compound?
A19: Research indicates that smaller-sized silver nanoparticles (10 nm) exhibit enhanced tissue distribution and greater hepatobiliary toxicity compared to larger nanoparticles (40 and 100 nm). This size-dependent toxicity was not observed with this compound, highlighting differences in their biological behavior. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


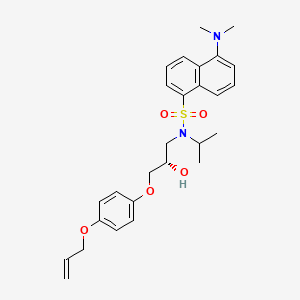



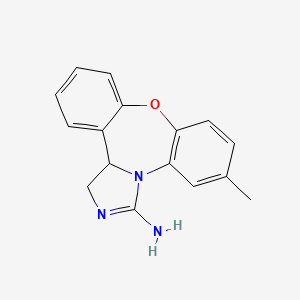
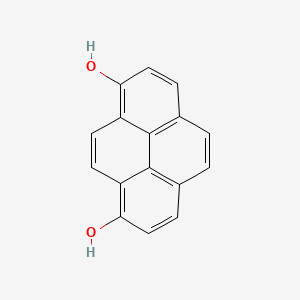
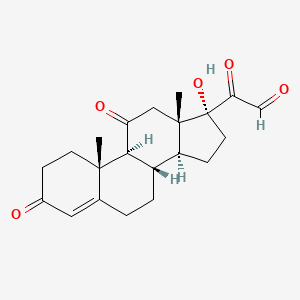
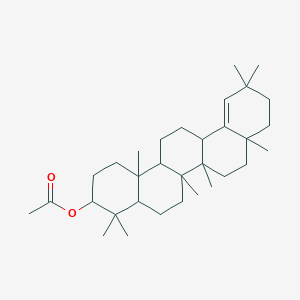

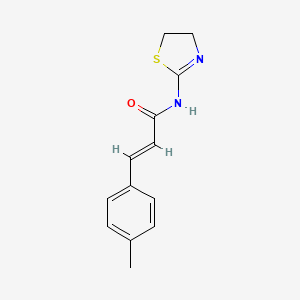
![2-[[(1-Phenyl-5-tetrazolyl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1220597.png)
